![molecular formula C8H12BrN5 B1287812 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine CAS No. 893611-67-1](/img/structure/B1287812.png)
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine
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Overview
Description
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine is an organic compound that belongs to the class of pyrazines. It is a heterocyclic amine that is composed of a pyrazine ring with a piperazin-1-yl substituent attached to the 5-position. The compound is used in scientific research as a tool to study various biochemical and physiological processes.
Scientific Research Applications
Chemical Synthesis
“5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine” is a chemical compound used in various chemical syntheses . It has a molecular weight of 372.14 and its linear formula is C10H13BrF3N5O2 .
Biological Activity
Some compounds similar to “5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine” have been screened for their antibacterial activity against Gram-negative (Escherechia coli ATCC 8739) and Gram-positive (Staphylococcus aureus ATCC 25923) microorganisms . This suggests potential applications in the development of new antibacterial agents.
Reactivity Parameters
Compounds similar to “5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine” have been studied for their reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential . These parameters are crucial in understanding the chemical behavior of the compound.
Safety and Handling
The compound is typically stored at room temperature under an inert atmosphere . It has a GHS07 safety classification with hazard statements H302-H315-H319-H332-H335 . This information is important for safe handling and storage of the compound in a laboratory setting.
Commercial Availability
“5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine” is commercially available and can be purchased from various chemical suppliers . This makes it accessible for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth ofMycobacterium tuberculosis .
Biochemical Pathways
It is likely that the compound interferes with the metabolic processes ofMycobacterium tuberculosis, thereby inhibiting its growth .
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis, suggesting that this compound may also have anti-tubercular effects .
properties
IUPAC Name |
5-bromo-3-piperazin-1-ylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN5/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14/h5,11H,1-4H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJBQCDGKLHYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CN=C2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587501 |
Source
|
Record name | 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893611-67-1 |
Source
|
Record name | 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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